Cas no 2172602-07-0 (tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate)

tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate
- 2172602-07-0
- EN300-1615832
-
- Inchi: 1S/C14H28N2O2/c1-9(2)11-7-12(15)10(3)16(8-11)13(17)18-14(4,5)6/h9-12H,7-8,15H2,1-6H3
- InChI Key: QWSVIBJRNURNMU-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C(C)C)CC(C1C)N)=O
Computed Properties
- Exact Mass: 256.215078140g/mol
- Monoisotopic Mass: 256.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.6Ų
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1615832-0.05g |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1615832-10.0g |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1615832-50mg |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 50mg |
$1308.0 | 2023-09-23 | ||
Enamine | EN300-1615832-10000mg |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 10000mg |
$6697.0 | 2023-09-23 | ||
Enamine | EN300-1615832-5000mg |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 5000mg |
$4517.0 | 2023-09-23 | ||
Enamine | EN300-1615832-500mg |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 500mg |
$1495.0 | 2023-09-23 | ||
Enamine | EN300-1615832-0.25g |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1615832-0.1g |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1615832-2500mg |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 2500mg |
$3051.0 | 2023-09-23 | ||
Enamine | EN300-1615832-250mg |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate |
2172602-07-0 | 250mg |
$1432.0 | 2023-09-23 |
tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate
Research Brief on tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate (CAS: 2172602-07-0)
In recent years, the compound tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate (CAS: 2172602-07-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Its structural features, including the tert-butyl carbamate protection and the presence of both amino and isopropyl substituents, make it a versatile building block for medicinal chemistry applications.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the role of this compound in the synthesis of potent gamma-secretase modulators for Alzheimer's disease treatment. The research team utilized tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate as a key intermediate to develop a series of small molecules that demonstrated improved blood-brain barrier penetration and reduced amyloid-beta production in preclinical models. The compound's stereochemistry was found to be critical for maintaining the desired pharmacological activity, with the (R)-enantiomer showing superior binding affinity to the target protein.
In the area of antiviral drug development, a 2024 Nature Communications paper reported the use of this piperidine derivative in the synthesis of broad-spectrum protease inhibitors. The researchers modified the amino group of tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate to create novel peptidomimetics that effectively inhibited the main protease of SARS-CoV-2 and other coronaviruses. The isopropyl substituent at the 5-position was identified as a crucial structural element for enhancing compound stability and target engagement.
From a synthetic chemistry perspective, several recent advancements have been made in the production and purification of tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate. A 2023 Organic Process Research & Development publication described an improved asymmetric synthesis route that achieved >99% enantiomeric excess using a novel chiral auxiliary. This development is particularly significant for scaling up production while maintaining high stereochemical purity, which is essential for pharmaceutical applications.
The compound's safety profile and pharmacokinetic properties have also been investigated in recent preclinical studies. Toxicology assessments conducted in 2024 demonstrated favorable metabolic stability and low cytotoxicity for tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate and its derivatives. These findings support its continued use as a privileged scaffold in drug discovery programs.
Looking forward, researchers anticipate expanding applications of this compound in targeted drug delivery systems. A 2024 Advanced Drug Delivery Reviews article proposed its incorporation into pH-sensitive prodrug designs, leveraging the basic amino group for improved tissue-specific release. The unique combination of steric protection (tert-butyl group) and functional handles (amino group) makes tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate particularly valuable for such advanced therapeutic strategies.
In conclusion, tert-butyl 3-amino-2-methyl-5-(propan-2-yl)piperidine-1-carboxylate (CAS: 2172602-07-0) continues to demonstrate its importance as a multifunctional intermediate in pharmaceutical research. Recent studies have expanded its utility across various therapeutic areas while improving synthetic accessibility and understanding of its structure-activity relationships. As drug discovery efforts become increasingly sophisticated, this compound is poised to play an even greater role in the development of next-generation therapeutics.
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